molecular formula C18H14ClNO2 B12885468 4-Chlorophenethyl quinoline-4-carboxylate

4-Chlorophenethyl quinoline-4-carboxylate

Cat. No.: B12885468
M. Wt: 311.8 g/mol
InChI Key: WRCYUOAIJPTUIU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenethyl quinoline-4-carboxylate typically involves the condensation of 4-chlorophenethylamine with quinoline-4-carboxylic acid. This reaction can be catalyzed by various agents, including acids or bases, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like NaHSO4·SiO2 have been explored .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenethyl quinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chlorophenethyl quinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chlorophenethyl quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the 4-chlorophenethyl group and the quinoline-4-carboxylate moiety.

Properties

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

2-(4-chlorophenyl)ethyl quinoline-4-carboxylate

InChI

InChI=1S/C18H14ClNO2/c19-14-7-5-13(6-8-14)10-12-22-18(21)16-9-11-20-17-4-2-1-3-15(16)17/h1-9,11H,10,12H2

InChI Key

WRCYUOAIJPTUIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)OCCC3=CC=C(C=C3)Cl

Origin of Product

United States

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